Subunit Selectivity Profile: QNZ46 vs. DQP-1105 vs. Ifenprodil
QNZ46 demonstrates a quantitative subunit selectivity window that is comparable to DQP-1105 but operates through a distinct binding site and mechanism, while being orthogonal to the GluN2B-selective profile of ifenprodil. In Xenopus oocyte two-electrode voltage-clamp recordings, QNZ46 inhibits recombinant GluN1/GluN2D with an IC₅₀ of 3.9 ± 0.2 µM and GluN1/GluN2C with an IC₅₀ of 7.1 ± 0.4 µM, compared with IC₅₀ values of 182 ± 24 µM for GluN1/GluN2A and 193 ± 45 µM for GluN1/GluN2B, yielding an approximately 47- to 49-fold selectivity for GluN2D over GluN2A and GluN2B, respectively [1]. By comparison, DQP-1105, a structurally unrelated dihydroquinolone-pyrazoline, exhibits IC₅₀ values of 2.2 µM (GluN1/GluN2D) and 5.4 µM (GluN1/GluN2C) with >50-fold selectivity over GluN2A- and GluN2B-containing receptors, but lacks detectable activity at GluN2A-containing receptors . Ifenprodil, in contrast, is highly selective for GluN2B-containing receptors (IC₅₀ ~0.1 µM) and shows negligible inhibition of GluN2C/D-containing receptors [2]. Unlike both DQP-1105 and ifenprodil, QNZ46 binding to the GluN2 subunit requires the presence of glutamate, a unique property that confers use-dependent inhibition not observed for these comparators [1].
| Evidence Dimension | Subunit-selectivity (IC₅₀, µM) across GluN2 subtypes |
|---|---|
| Target Compound Data | GluN2D: 3.9 ± 0.2 µM; GluN2C: 7.1 ± 0.4 µM; GluN2A: 182 ± 24 µM; GluN2B: 193 ± 45 µM (fold selectivity vs. GluN2D: 1.0, 1.8, 47, 49 respectively) |
| Comparator Or Baseline | DQP-1105: GluN2D 2.2 µM, GluN2C 5.4 µM, GluN2B 206 µM, GluN2A undetectable; Ifenprodil: GluN2B ~0.1 µM, GluN2C/D activity negligible |
| Quantified Difference | QNZ46 exhibits comparable GluN2C/D selectivity to DQP-1105 (~50-fold vs. GluN2A/B) but with distinct binding site, glutamate-dependence, and detectable GluN2A activity (182 µM vs. 'undetectable' for DQP-1105) |
| Conditions | Two-electrode voltage-clamp in Xenopus oocytes expressing recombinant GluN1/GluN2A-D; activated by 100 µM glutamate + 30 µM glycine (QNZ46 and DQP-1105) |
Why This Matters
This matters for scientific selection because QNZ46 provides the only tool for probing glutamate-dependent, use-dependent inhibition of GluN2C/D-containing NMDA receptors—a mechanistic feature neither DQP-1105 nor ifenprodil can replicate—making QNZ46 irreplaceable for experiments aimed at dissecting activity-dependent NMDA receptor modulation.
- [1] Hansen KB, Traynelis SF. Structural and Mechanistic Determinants of a Novel Site for Noncompetitive Inhibition of GluN2D-Containing NMDA Receptors. J Neurosci. 2011;31(10):3650-3661. doi:10.1523/JNEUROSCI.5565-10.2011 View Source
- [2] Traynelis SF, Wollmuth LP, McBain CJ, et al. Glutamate receptor ion channels: structure, regulation, and function. Pharmacol Rev. 2010;62(3):405-496. doi:10.1124/pr.109.002451 View Source
